molecular formula C15H23N3O4 B2974917 acetic acid tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate CAS No. 217313-82-1

acetic acid tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate

Cat. No.: B2974917
CAS No.: 217313-82-1
M. Wt: 309.366
InChI Key: USQZCTARQFCMMP-UHFFFAOYSA-N
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Description

“Acetic acid tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate” is a chemical compound with the molecular formula C15H23N3O4 . It is a powder at room temperature .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 309.37 . It is a powder at room temperature and is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Mild Deprotection of tert-Butyl Carbamates

  • Deprotection of tert-Butyl Carbamates: A study outlines the use of aqueous phosphoric acid as a mild and environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This method offers good selectivity and preserves the stereochemical integrity of substrates, which is crucial for synthesizing sensitive compounds like clarithromycin derivatives (Li et al., 2006).

Separation and Analysis Techniques

  • Separation of Acetic Acid from Water: Research on the liquid-liquid equilibrium thermodynamic investigation for separating acetic acid from dilute aqueous solutions using organic solvents highlights the importance of acetic acid in various chemical reactions. This study employs thermodynamic models to predict component compositions in aqueous and organic phases (Mohadesi & Rezaei, 2020).

Synthetic Transformations and Applications

  • Oxidation and Synthesis of Imides: The radical oxidation of amides and related compounds with hypervalent tert-butylperoxyiodanes demonstrates a method for synthesizing imides and tert-butylperoxyamide acetals. This process, depending on the reaction conditions, indicates the versatility of tert-butyl carbamates in chemical synthesis (Ochiai, Kajishima, & Sueda, 1999).

Bioinspired Catalysis for Drug Intermediates

  • Catalytic Epoxidation in Drug Synthesis: A bioinspired catalysis approach utilizing manganese complexes for the epoxidation of enone precursors illustrates the synthesis of important drug intermediates. This method involves acetic acid and highlights the role of tert-butyl carbamates in developing pharmaceuticals (Qiu, Xia, & Sun, 2019).

Safety and Hazards

This compound may cause severe skin burns and eye damage . It is harmful if swallowed . Safety precautions include avoiding inhalation, ingestion, or contact with skin and eyes .

Properties

IUPAC Name

acetic acid;tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.C2H4O2/c1-13(2,3)18-12(17)16-8-9-4-6-10(7-5-9)11(14)15;1-2(3)4/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQZCTARQFCMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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